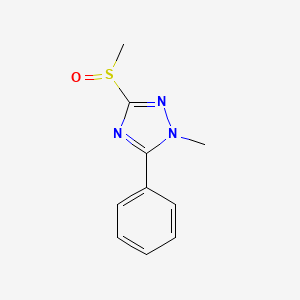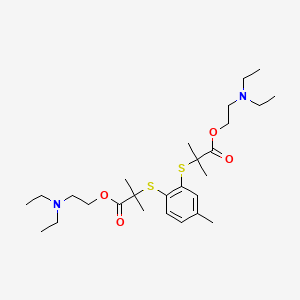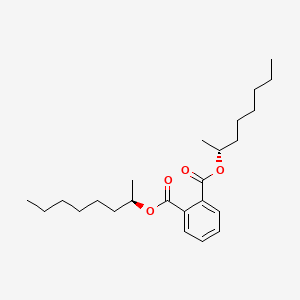
Phthalate, l secondary octyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalate, l secondary octyl, is a member of the phthalate family, which are esters of phthalic acid. These compounds are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is known for its application in various industrial and consumer products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phthalate, l secondary octyl, typically involves the esterification of phthalic anhydride with secondary octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Phthalic anhydride+Secondary octanol→Phthalate, l secondary octyl+Water
Industrial Production Methods
In industrial settings, the production of this compound, is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalate, l secondary octyl, undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of phthalic acid and secondary octanol.
Oxidation: this compound, can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products
Hydrolysis: Phthalic acid and secondary octanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phthalate, l secondary octyl, has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.
Industry: Widely used in the manufacture of consumer products such as toys, packaging materials, and medical devices.
Wirkmechanismus
Phthalate, l secondary octyl, exerts its effects primarily through its interaction with cellular receptors and enzymes. It can bind to nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression. Additionally, it can interfere with hormone signaling pathways, disrupting normal physiological processes.
Vergleich Mit ähnlichen Verbindungen
Phthalate, l secondary octyl, can be compared with other phthalates, such as:
Di-n-octyl phthalate: Similar in structure but with different alkyl chain branching, leading to variations in physical and chemical properties.
Di(2-ethylhexyl) phthalate: Widely used plasticizer with a different alkyl chain, resulting in different applications and toxicity profiles.
Dibutyl phthalate: Shorter alkyl chain, leading to different solubility and volatility characteristics.
This compound, is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
Eigenschaften
CAS-Nummer |
64535-98-4 |
|---|---|
Molekularformel |
C24H38O4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
bis[(2R)-octan-2-yl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
RLRMXWDXPLINPJ-WOJBJXKFSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C)OC(=O)C1=CC=CC=C1C(=O)O[C@H](C)CCCCCC |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


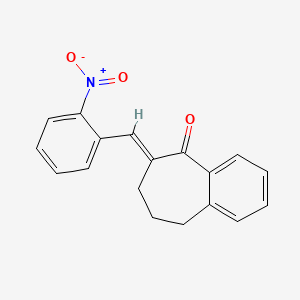
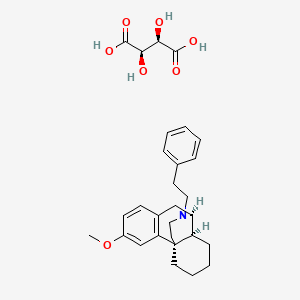
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
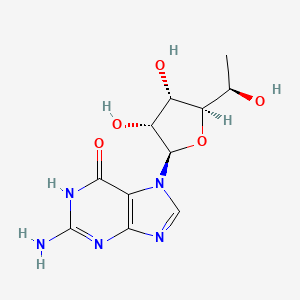

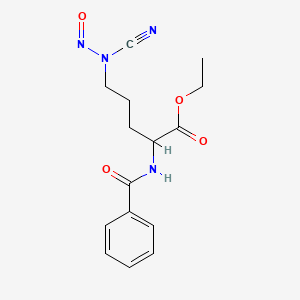
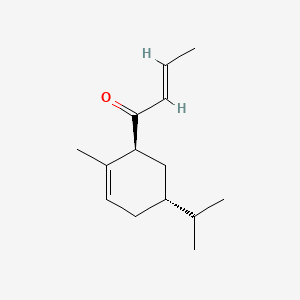
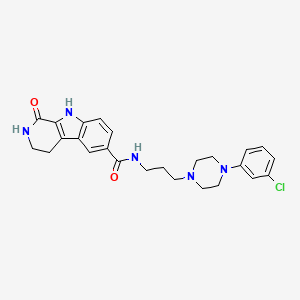
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)



